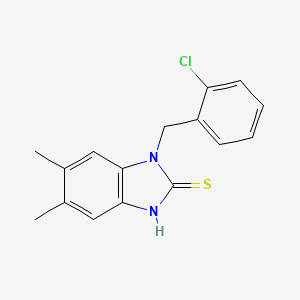![molecular formula C21H26N4O3 B5543105 8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)
8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by their complex spirocyclic and diazaspiro structures, often explored for their potential in various applications due to their unique chemical and physical properties. The focus here is on the scientific aspects of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds related to the diazaspiro[4.5]decane framework involves several key steps, starting from simple precursors like 1H-pyrazol-5(4H)-ones or furanone derivatives, which undergo cycloaddition or Knoevenagel condensation followed by subsequent transformations like epoxidation and ring expansion to achieve the desired spirocyclic structure (Kirschke et al., 1994); (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of similar oxaspirocyclic compounds has been detailed through single crystal X-ray crystallography, revealing monoclinic systems and intricate intra- and intermolecular interactions that contribute to the stability and reactivity of these molecules (Jiang & Zeng, 2016).
Chemical Reactions and Properties
The chemical behavior of diazaspiro[4.5]decane derivatives encompasses a variety of reactions, including nucleophilic attacks, dehydrogenation, and rearrangements, which are crucial for further modifications of the compound to enhance its application scope (Kirschke et al., 1994).
Aplicaciones Científicas De Investigación
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants, including a range of carboxylic acids such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activity. These compounds exhibit a spectrum of biological activities, with rosmarinic acid showing the highest antioxidant activity. The antimicrobial and anticancer properties of these acids depend on their structural features, suggesting that carboxylic acids like the one could have potential applications in these areas (Godlewska-Żyłkiewicz et al., 2020).
Central Nervous System (CNS) Acting Drugs
Heterocycles containing heteroatoms such as nitrogen form a large class of organic compounds with potential CNS activity. The study identifies functional chemical groups, including pyrazoles, that may serve as lead molecules for the synthesis of compounds with CNS activity, suggesting the potential of compounds similar to the one in the development of novel CNS drugs (Saganuwan, 2017).
Biotechnological Routes from Lactic Acid
Lactic acid, a hydroxycarboxylic acid, serves as a feedstock for producing valuable chemicals such as pyruvic acid and lactate ester via chemical and biotechnological routes. This indicates the potential of carboxylic acids, including the compound , for use in green chemistry and the synthesis of biodegradable polymers (Gao et al., 2011).
Pyrazole Pharmacological Properties
Pyrazoles are highlighted for their importance in medicinal chemistry due to their presence in many drugs and pharmaceutical compounds. The review on pyrazoles underscores their basic and unsaturated nature, which contributes to their significant biological activities. This suggests the pharmacological relevance of compounds featuring pyrazole structures, such as the one being investigated (Bhattacharya et al., 2022).
Propiedades
IUPAC Name |
8-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-11-15(2)25(23-14)18-6-4-3-5-16(18)13-24-9-7-21(8-10-24)17(20(27)28)12-19(26)22-21/h3-6,11,17H,7-10,12-13H2,1-2H3,(H,22,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQYXLSFCKSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CN3CCC4(CC3)C(CC(=O)N4)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)
![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)
![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
